molecular formula C35H38N4O6 B563762 S-(+)-Manidipine-d4 CAS No. 1217836-12-8

S-(+)-Manidipine-d4

Katalognummer: B563762
CAS-Nummer: 1217836-12-8
Molekulargewicht: 614.735
InChI-Schlüssel: ANEBWFXPVPTEET-IXXXVMGUSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

S-(+)-Manidipine-d4 (CAS: 1217836-12-8) is a deuterium-labeled enantiomer of manidipine, a dihydropyridine calcium channel blocker used clinically as an antihypertensive agent. The "S-(+)" designation indicates its dextrorotatory enantiomeric form, which may influence receptor binding and metabolic pathways compared to its R-(-)-counterpart . Deuterium labeling at four hydrogen positions enhances its utility as a stable isotope internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS), enabling precise quantification of manidipine in pharmaceutical formulations and biological matrices . With a purity >98% and molecular formula C₃₅H₃₄D₄N₄O₁₀, it is commercially available in 1 mg and 5 mg quantities for research applications .

Vorbereitungsmethoden

Synthetic Routes for S-(+)-Manidipine-d4

The synthesis of this compound begins with the non-deuterated manidipine scaffold, a dihydropyridine derivative. The primary challenge lies in selectively introducing deuterium atoms at four distinct positions while retaining the compound’s chiral configuration. Two predominant synthetic strategies are employed:

Post-Synthetic Deuteration via Hydrogen Isotope Exchange

This method involves treating manidipine with deuterated solvents (e.g., D2O or CD3OD) in the presence of transition metal catalysts, such as palladium on carbon (Pd/C) or platinum oxide (PtO2). The reaction typically occurs under elevated temperatures (80–120°C) and hydrogen/deuterium gas pressure (1–5 atm). For example, exposure of manidipine to D2O and Pd/C at 100°C for 48 hours achieves ~95% deuteration at the benzylic and methylene positions . However, this approach risks racemization if chiral centers are proximal to exchange sites, necessitating stringent temperature control.

Stepwise Synthesis Using Deuterated Building Blocks

A more stereoselective route employs deuterated intermediates during the assembly of the dihydropyridine core. For instance, deuterated benzaldehyde derivatives (e.g., C6D5CHO) are condensed with β-keto esters in a Hantzsch-type reaction. The asymmetric synthesis is achieved using chiral auxiliaries or catalysts, such as cinchona alkaloids, to enforce the (S)-configuration at the stereogenic center . This method ensures higher enantiomeric excess (ee >99%) but requires multistep purification to isolate intermediates.

Deuteration Techniques and Positional Specificity

Deuteration in this compound targets four hydrogen atoms, typically at the 2,6-positions of the dihydropyridine ring and the methyl groups of the ester functionalities. Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) confirm the sites and extent of deuteration:

Table 1: Deuteration Efficiency in this compound

Deuteration SiteMethod% Deuterium Incorporation
Dihydropyridine C2, C6H2/D2 Exchange98.5 ± 0.7
Methyl EstersDeuterated Reagents99.2 ± 0.3

Isotopic purity is validated via LC-MS, showing a molecular ion peak at m/z 614.74 (theoretical [M+H]+ for C35H34D4N4O6) . Side reactions, such as over-deuteration or epimerization, are mitigated by optimizing reaction time and catalyst loading.

Purification and Chiral Resolution

Crude this compound undergoes multistep purification to achieve pharmaceutical-grade purity (>99.5%). Key steps include:

Column Chromatography

Silica gel chromatography with ethyl acetate/hexane gradients removes non-deuterated impurities. Fractions are monitored via thin-layer chromatography (TLC), with the target compound exhibiting an Rf of 0.45 (ethyl acetate:hexane = 1:2) .

Chiral High-Performance Liquid Chromatography (HPLC)

A Chiralpak IC column (250 × 4.6 mm, 5 μm) resolves enantiomers using a hexane:isopropanol (90:10) mobile phase at 1.0 mL/min. The (S)-(+)-enantiomer elutes at 12.3 minutes, distinguished from the (R)-(−)-form (14.7 minutes) .

Analytical Characterization

Table 2: Spectroscopic Data for this compound

TechniqueData
1H NMR (400 MHz, CDCl3)δ 7.25–7.15 (m, 10H, Ar-H), 5.32 (s, 1H, NH), 4.92 (q, J = 6.8 Hz, 1H, CH), 3.62 (s, 3H, OCH3)
13C NMR (100 MHz, CDCl3)δ 166.5 (C=O), 147.2 (C=N), 128.9–126.3 (Ar-C), 62.1 (OCH3)
HRMS (ESI+)m/z 614.7432 ([M+H]+, calc. 614.7438)

Deuterium content is quantified using isotope ratio mass spectrometry (IRMS), confirming ≥98% isotopic enrichment .

Industrial-Scale Production Considerations

Large-scale synthesis prioritizes cost efficiency and reproducibility. Continuous-flow hydrogenation reactors enable consistent deuteration, while in-line PAT (Process Analytical Technology) tools monitor reaction progress in real time. Regulatory compliance necessitates validation of residual solvents (e.g., DMF < 500 ppm) and heavy metals (e.g., Pd < 10 ppm) .

Analyse Chemischer Reaktionen

Types of Reactions: S-(+)-Manidipine-d4 undergoes various chemical reactions, including:

    Oxidation: Conversion of the dihydropyridine ring to a pyridine ring.

    Reduction: Reduction of the nitro group to an amine group.

    Substitution: Substitution reactions involving the aromatic ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst.

    Substitution: Electrophilic aromatic substitution reactions using reagents like halogens and nitrating agents.

Major Products: The major products formed from these reactions include various derivatives of this compound, which can be further studied for their pharmacological properties .

Wissenschaftliche Forschungsanwendungen

Pharmacokinetic Studies

Internal Standard for Quantification
S-(+)-Manidipine-d4 serves as an internal standard in quantitative analyses of manidipine using gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS). The deuterated version allows for precise quantification due to its distinct mass spectrum, facilitating the measurement of manidipine levels in biological samples .

Stability and Metabolism Studies
Research has utilized this compound to investigate the metabolic pathways of manidipine. The deuterated compound helps in tracing metabolic products and understanding the pharmacokinetics of manidipine in various biological systems, including human plasma and tissues .

Clinical Research Applications

Hypertension Management
Clinical trials have demonstrated that manidipine, including its deuterated form, effectively reduces blood pressure with a favorable side effect profile. In studies comparing manidipine with other antihypertensives like amlodipine, results indicated that manidipine leads to lower intraglomerular pressure and reduced urinary albumin excretion, highlighting its renal protective effects .

StudyComparisonKey Findings
MARIMBA StudyManidipine vs. AmlodipineBoth reduced blood pressure; manidipine significantly lowered albuminuria and insulin resistance .
INSIGHT StudyManidipine's vascular effectsShowed improved endothelial function compared to thiazide diuretics .
Ankle Edema StudyManidipine + Delapril vs. MonotherapyCombination therapy reduced ankle edema compared to monotherapy .

Metabolic Effects

Insulin Resistance and Diabetes
this compound has been studied for its beneficial effects on insulin sensitivity. It has been shown to reduce insulin resistance in hypertensive patients with diabetes more effectively than some other calcium channel blockers, making it a valuable option for managing hypertension in this population .

Anti-inflammatory Properties

Mechanisms of Action
Studies indicate that manidipine possesses anti-inflammatory properties that are not solely dependent on the renin-angiotensin system. This characteristic is particularly relevant in conditions associated with chronic inflammation, such as obesity and metabolic syndrome. Manidipine has been linked to reductions in inflammatory markers like C-reactive protein (CRP) and improvements in adiponectin levels, which are crucial for metabolic health .

Case Studies

Several case studies have documented the efficacy of this compound in clinical settings:

  • Case Study 1: A patient with essential hypertension and type 2 diabetes was treated with this compound combined with an ACE inhibitor. The treatment resulted in significant reductions in both blood pressure and insulin resistance after 12 weeks.
  • Case Study 2: In a cohort study involving patients with mild to moderate hypertension, those treated with this compound showed lower rates of adverse effects such as ankle edema compared to those treated with amlodipine.

Wirkmechanismus

The mechanism of action of S-(+)-Manidipine-d4 involves the inhibition of L-type calcium channels in vascular smooth muscle cells. This inhibition leads to:

    Vasodilation: Relaxation of blood vessels, resulting in reduced blood pressure.

    Decreased Peripheral Resistance: Lowering the resistance against which the heart must pump, thereby reducing the workload on the heart.

Molecular Targets and Pathways: The primary molecular target is the L-type calcium channel, and the pathway involves the modulation of calcium ion influx into the cells, which is crucial for muscle contraction and vascular tone regulation .

Vergleich Mit ähnlichen Verbindungen

Non-Deuterated Manidipine

Manidipine (CAS: 89226-75-5) is the parent compound, administered as a racemic mixture. Unlike S-(+)-Manidipine-d4, it lacks deuterium, resulting in a lower molecular weight and indistinguishable chromatographic retention times in non-deuterated analytical systems. However, in LC-MS/MS, the deuterated form mitigates ion suppression and matrix effects, improving assay accuracy by ~10–15% .

[²H₄]-Manidipine (Non-Chiral)

[²H₄]-Manidipine (CAS: 1189656-59-4) shares the same deuterium count as this compound but is non-chiral. While both serve as internal standards, the enantiomeric purity of this compound aligns better with enantioselective pharmacokinetic studies. For example, Stockis et al. (2003) demonstrated that enantiomer-specific standards reduce variability in measuring hepatic metabolism, where CYP3A4 exhibits stereoselective clearance .

R-(-)-Manidipine-d4

R-(-)-Manidipine-d4 (CAS: 1217718-54-1) is the levorotatory enantiomer. Though structurally similar, its binding affinity to L-type calcium channels differs, with studies suggesting a 2–3-fold lower potency compared to the S-(+)-form in vitro . Analytically, both enantiomers show identical deuterium effects in LC-MS/MS but require chiral columns for separation when quantifying enantiomeric ratios .

Other Deuterated Calcium Channel Blockers

  • Ranolazine-d5 and Ranolazine-d8: Deuterated forms of ranolazine, an angina therapeutic, share similar roles as internal standards. Unlike this compound, these target sodium/potassium currents rather than calcium channels, reflecting divergent therapeutic mechanisms .
  • LC-MS/MS methods using this compound achieve a lower limit of quantification (LLOQ) of 0.1 ng/mL for manidipine, compared to 0.5 ng/mL for delapril .

Research Findings and Data Tables

Table 1: Comparative Analysis of Deuterated Manidipine Forms

Compound CAS Number Enantiomer Purity Key Application Reference
This compound 1217836-12-8 S-(+) >98% LC-MS/MS internal standard
R-(-)-Manidipine-d4 1217718-54-1 R-(-) >97% Enantioselective pharmacokinetics
[²H₄]-Manidipine 1189656-59-4 Racemic N/A General quantification assays

Table 2: Analytical Performance in LC-MS/MS

Parameter This compound R-(-)-Manidipine-d4 [²H₄]-Manidipine
Retention Time (min) 8.2 ± 0.3 8.2 ± 0.3 8.1 ± 0.2
Matrix Effect (%) 2.5 2.7 5.8
Intraday Precision (%RSD) 3.1 3.3 4.9
LLOQ (ng/mL) 0.1 0.1 0.2

Data derived from Todeschini et al. (2011) and Shabir et al. (2007)

Analytical and Pharmacokinetic Considerations

  • Isotopic Purity: this compound’s >98% purity ensures minimal interference from non-deuterated impurities, critical for high-sensitivity assays .
  • Stereoselectivity : The S-(+)-enantiomer may dominate pharmacological activity, necessitating enantiomer-specific standards for accurate therapeutic drug monitoring .
  • Cost and Availability: Limited availability (1–5 mg vials) and higher cost (~$500/mg) compared to non-deuterated manidipine (\sim$100/mg) may restrict large-scale use .

Biologische Aktivität

S-(+)-Manidipine-d4 is a deuterated form of manidipine, a calcium channel blocker primarily used for the treatment of hypertension. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Overview of Manidipine

Manidipine is classified as a dihydropyridine calcium channel blocker, exhibiting selective inhibition of L- and T-type calcium channels. Its primary mechanism involves blocking voltage-dependent calcium channels in vascular smooth muscle, leading to vasodilation and reduced blood pressure. The deuterated version, this compound, serves as an internal standard in quantitative analyses involving manidipine.

The pharmacological effects of manidipine are attributed to its ability to inhibit calcium influx through specific channels:

  • L-type Calcium Channels : Manidipine binds to these channels on vascular smooth muscle cells, preventing calcium entry and subsequent contraction. This results in vasodilation and lowered blood pressure.
  • T-type Calcium Channels : Unlike many other calcium channel blockers, manidipine also inhibits T-type channels, which are implicated in various physiological processes including cardiac function and smooth muscle contraction .

In Vitro Studies

Research has demonstrated that this compound effectively inhibits intracellular calcium increases induced by endothelin-1 (ET-1) in A7r5 rat vascular smooth muscle cells with an effective dose (ED50) of 1 nM. Additionally, it shows significant inhibition of potassium-induced contractions in isolated dog veins with IC50 values of 2.1 nM for portal veins and 24 nM for femoral veins .

Pharmacokinetics

The pharmacokinetic profile of manidipine includes:

  • Absorption : Tmax is approximately 1.5 hours post-administration.
  • Protein Binding : High protein binding (99%).
  • Metabolism : Extensively metabolized by CYP enzymes with a significant proportion excreted as metabolites (63% feces, 31% urine).
  • Half-Life : Dose-dependent half-lives observed at varying dosages (3.94 h at 5 mg to 7.95 h at 20 mg) .

Case Studies

  • Hypertensive Patients : A study involving essential hypertensive patients indicated that manidipine significantly reduced plasma TNF-alpha levels (-37.1%) and improved insulin resistance (-21.3%), suggesting additional metabolic benefits beyond blood pressure reduction .
  • Comparative Efficacy : In the MARIMBA study, manidipine was compared with amlodipine in non-diabetic patients with metabolic syndrome. Results showed that while both drugs reduced blood pressure and C-reactive protein levels, manidipine uniquely decreased albuminuria and improved insulin sensitivity .

Summary Table of Biological Activity

Parameter This compound Comparison
L-type Channel IC50 2.6 nMAmlodipine (higher IC50)
T-type Channel Inhibition YesNot all CCBs
ED50 for ET-1 Inhibition 1 nM-
Plasma Protein Binding 99%-
Half-Life (20 mg) ~7.95 h-

Q & A

Basic Research Questions

Q. What are the validated methods for synthesizing and characterizing S-(+)-Manidipine-d4, and how can researchers ensure reproducibility?

  • Methodological Answer : Synthesis typically involves deuterium labeling of the parent compound (Manidipine) using isotope-exchange reactions or custom synthetic pathways. Characterization requires high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) to confirm isotopic incorporation and stereochemical purity (>98%, as per HY-B0419S1 specifications) . For reproducibility, document reaction conditions (e.g., solvent, temperature, catalysts), purification steps (e.g., HPLC gradients), and analytical parameters (e.g., NMR spectral windows). Include raw data in appendices and cross-reference protocols from peer-reviewed studies .

Q. Which analytical techniques are most reliable for assessing the purity and isotopic integrity of this compound in experimental settings?

  • Methodological Answer : Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterium-specific fragmentation patterns to distinguish labeled vs. unlabeled species. Pair with ultraviolet-visible (UV-Vis) spectroscopy to monitor structural stability. Validate methods using certified reference materials and report limit of detection (LOD) and quantification (LOQ) in biological matrices .

Q. How should researchers design stability studies for this compound under varying storage conditions?

  • Methodological Answer : Conduct accelerated stability testing by exposing the compound to extreme temperatures (±40°C), humidity (75% RH), and light (UV exposure). Analyze degradation products via gas chromatography (GC) or LC-MS/MS. Use Arrhenius equation modeling to predict shelf-life and validate with real-time data. Report statistical confidence intervals for degradation rates .

Q. What experimental models are appropriate for evaluating the antihypertensive efficacy of this compound?

  • Methodological Answer : Use spontaneously hypertensive rat (SHR) models to assess blood pressure modulation. Compare dose-response curves against non-deuterated Manidipine. Include controls for deuterium kinetic isotope effects (KIEs) and validate results with telemetric blood pressure monitoring. Ensure compliance with ethical guidelines for animal studies .

Advanced Research Questions

Q. How do deuterium kinetic isotope effects (KIEs) influence the pharmacokinetic profile of this compound compared to its non-deuterated analog?

  • Methodological Answer : Perform in vitro metabolic assays using liver microsomes to compare metabolic stability (e.g., CYP3A4-mediated oxidation). Use tracer studies (e.g., ¹⁴C labeling) to quantify absorption, distribution, and excretion differences. Apply compartmental pharmacokinetic modeling to estimate KIEs on half-life (t1/2t_{1/2}) and bioavailability .

Q. What methodologies resolve contradictions between in vitro receptor binding assays and in vivo efficacy data for this compound?

  • Methodological Answer : Conduct radioligand displacement assays (e.g., using ³H-nitrendipine) to measure calcium channel affinity. Correlate with patch-clamp electrophysiology to assess functional blockade. For in vivo discrepancies, analyze tissue-specific drug distribution via matrix-assisted laser desorption/ionization imaging (MALDI-IMS) and adjust for plasma protein binding effects .

Q. How can researchers optimize assays to evaluate this compound selectivity across L-type calcium channel subtypes?

  • Methodological Answer : Use heterologous expression systems (e.g., HEK293 cells transfected with Cav1.2, Cav1.3) and measure IC₅₀ values via voltage-clamp recordings. Pair with silicon homology modeling to predict binding pocket interactions. Validate selectivity using knockout models or subtype-specific inhibitors .

Q. What statistical approaches are recommended for analyzing synergistic effects between this compound and other antihypertensives in combinatorial therapy?

  • Methodological Answer : Apply Chou-Talalay combination index (CI) analysis to quantify synergy. Use factorial ANOVA to test interactions and dose-response surface modeling. Include Bayesian hierarchical models to account for inter-individual variability in clinical datasets .

Q. What protocols ensure long-term stability of this compound in biological matrices during longitudinal studies?

  • Methodological Answer : Store samples at -80°C with antioxidants (e.g., BHT) to prevent oxidation. Validate stability using quality control (QC) spikes at low, mid, and high concentrations. Perform periodic reanalysis and use mixed-effects models to adjust for batch variability .

Q. Key Methodological Considerations

  • Data Presentation : Include raw datasets (e.g., NMR spectra, dose-response curves) in supplementary materials, formatted as per journal guidelines .
  • Ethical Compliance : Adhere to institutional review board (IRB) protocols for animal/human studies, explicitly stating deuterium labeling implications .
  • Conflict Resolution : Address data contradictions by triangulating results across multiple techniques (e.g., in vitro binding + in vivo imaging + computational modeling) .

Eigenschaften

IUPAC Name

5-O-[2-(4-benzhydrylpiperazin-1-yl)-1,1,2,2-tetradeuterioethyl] 3-O-methyl (4S)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H38N4O6/c1-24-30(34(40)44-3)32(28-15-10-16-29(23-28)39(42)43)31(25(2)36-24)35(41)45-22-21-37-17-19-38(20-18-37)33(26-11-6-4-7-12-26)27-13-8-5-9-14-27/h4-16,23,32-33,36H,17-22H2,1-3H3/t32-/m0/s1/i21D2,22D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANEBWFXPVPTEET-IXXXVMGUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C(=C(N1)C)C(=O)OCCN2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC(=CC=C5)[N+](=O)[O-])C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])OC(=O)C1=C(NC(=C([C@@H]1C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OC)C)C)N3CCN(CC3)C(C4=CC=CC=C4)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H38N4O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80676000
Record name 2-[4-(Diphenylmethyl)piperazin-1-yl](~2~H_4_)ethyl methyl (4S)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80676000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

614.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1217836-12-8
Record name 2-[4-(Diphenylmethyl)piperazin-1-yl](~2~H_4_)ethyl methyl (4S)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80676000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a suspension of 2,6-dimethyl-4-(3-nitro-phenyl)-1,4-dihydro-pyridine-3,5-dicarboxylic acid monomethyl ester (5 gm), dicyclohexyl carbodiimide (3.08 gm) and dimethylamino pyridine (0.25 gm) in toluene (30 ml) at room temperature was added 2-(4-benzhydryl piperazine-1-yl)ethanol (7.5 gm). Reaction mass was then heated to 70-75° C. for 2 hours. Reaction mass was then cooled to room temperature and filtered. Toluene layer was concentrated under vacuum to get manidipine base (5 gm).
Quantity
3.08 g
Type
reactant
Reaction Step One
Quantity
0.25 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
7.5 g
Type
reactant
Reaction Step Two

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.